molecular formula C22H21FN2O5 B11103756 4-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl](2-phenylethyl)amino}-4-oxobutanoic acid

4-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl](2-phenylethyl)amino}-4-oxobutanoic acid

Cat. No.: B11103756
M. Wt: 412.4 g/mol
InChI Key: AYIFVSYFSZZSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetrahydro-1H-pyrrol ring, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid typically involves multiple steps, including the formation of the tetrahydro-1H-pyrrol ring and the introduction of the fluorophenyl group. One common method involves the reaction of a fluorophenyl derivative with a suitable pyrrol precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the fluorophenyl ring.

Scientific Research Applications

4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21FN2O5

Molecular Weight

412.4 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-(2-phenylethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H21FN2O5/c23-16-6-8-17(9-7-16)25-20(27)14-18(22(25)30)24(19(26)10-11-21(28)29)13-12-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,28,29)

InChI Key

AYIFVSYFSZZSMS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CCC3=CC=CC=C3)C(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.